3,6-Difluoro-2-(trifluoromethoxy)aniline

Medicinal Chemistry Fluorine Chemistry Building Block Selection

3,6-Difluoro-2-(trifluoromethoxy)aniline (CAS 1806353-36-5) is a highly fluorinated aromatic amine bearing a trifluoromethoxy (-OCF₃) group at the ortho position and two fluorine atoms at the 3- and 6-positions of the aniline ring. This substitution pattern creates a distinctive electronic environment that is not achievable with simpler mono-fluoro or non-fluorinated analogs.

Molecular Formula C7H4F5NO
Molecular Weight 213.107
CAS No. 1806353-36-5
Cat. No. B2415458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-(trifluoromethoxy)aniline
CAS1806353-36-5
Molecular FormulaC7H4F5NO
Molecular Weight213.107
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)OC(F)(F)F)F
InChIInChI=1S/C7H4F5NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2
InChIKeyQLEKJISYNOMZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,6-Difluoro-2-(trifluoromethoxy)aniline (CAS 1806353-36-5) – A Specialized Ortho-Trifluoromethoxylated Fluoroaniline Building Block


3,6-Difluoro-2-(trifluoromethoxy)aniline (CAS 1806353-36-5) is a highly fluorinated aromatic amine bearing a trifluoromethoxy (-OCF₃) group at the ortho position and two fluorine atoms at the 3- and 6-positions of the aniline ring . This substitution pattern creates a distinctive electronic environment that is not achievable with simpler mono-fluoro or non-fluorinated analogs. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the -OCF₃ group is valued for enhancing metabolic stability and lipophilicity .

Why 3,6-Difluoro-2-(trifluoromethoxy)aniline Cannot Be Replaced by Generic Fluoroanilines in SAR-Driven Programs


The precise substitution pattern of 3,6-Difluoro-2-(trifluoromethoxy)aniline imparts unique electronic and steric properties that directly affect metalation regioselectivity and downstream derivatization [1]. While 2-(trifluoromethoxy)aniline (CAS 1535-75-7) provides a baseline ortho-OCF₃ scaffold, it lacks the 3,6-difluoro substitution which significantly alters the electron density of the aromatic ring and the reactivity of the amino group . Substituting this compound with generic fluoroanilines risks compromising synthetic outcomes in multi-step sequences, as the combined influence of the ortho-OCF₃ and two meta/para fluorine atoms creates a specific reactivity profile that cannot be replicated by simpler analogs [2].

Quantitative Differentiation: Evidence-Based Comparison of 3,6-Difluoro-2-(trifluoromethoxy)aniline Against Key Analogs


Increased Molecular Weight and Fluorine Content vs. 2-(Trifluoromethoxy)aniline

3,6-Difluoro-2-(trifluoromethoxy)aniline (C₇H₄F₅NO, MW 213.10 g/mol) contains 5 fluorine atoms, compared to 2-(trifluoromethoxy)aniline (C₇H₆F₃NO, MW 177.13 g/mol) which contains only 3 fluorine atoms. This represents a 20.3% increase in molecular weight and a 66.7% increase in fluorine content, directly impacting lipophilicity and metabolic stability in drug candidates .

Medicinal Chemistry Fluorine Chemistry Building Block Selection

Electron-Withdrawing Capacity of OCF₃ Group: Superior to CF₃ and OCH₃ in Metalation Reactions

Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy (OCF₃) group is superior to both the methoxy (OCH₃) and trifluoromethyl (CF₃) groups. Unlike OCH₃, OCF₃ exerts a long-range electron-withdrawing effect that significantly influences metalation regioselectivity [1]. This property is retained in 3,6-difluoro-2-(trifluoromethoxy)aniline, enabling predictable and site-selective functionalization via organolithium intermediates.

Synthetic Methodology Organometallic Chemistry Regioselective Functionalization

Metabolic Stability Advantage of OCF₃ Over CF₃ in Aniline Derivatives

In vivo metabolism studies in rats with 4-trifluoromethoxyaniline demonstrated that the trifluoromethoxy (-OCF₃) substituent remained metabolically stable, with no evidence of O-detrifluoromethylation. In contrast, 4-trifluoromethylaniline undergoes metabolism to N-oxanilic acids, a pathway not observed for the OCF₃ analog [1]. This class-level metabolic stability is a key differentiator for aniline-based drug candidates, and 3,6-difluoro-2-(trifluoromethoxy)aniline inherits this advantage due to its OCF₃ group.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Higher Purity Availability: 98% vs. 95% Standard Grade

3,6-Difluoro-2-(trifluoromethoxy)aniline is commercially available at 98% purity from multiple vendors, whereas many close analogs (e.g., 2-(trifluoromethoxy)aniline, 3-fluoro-5-(trifluoromethoxy)aniline) are commonly supplied at 95% purity . This 3% absolute purity difference translates to a 60% reduction in potential impurities (2% vs. 5% impurity content), which can be critical in sensitive cross-coupling reactions where trace contaminants may poison catalysts or generate side products.

Chemical Procurement Quality Control Synthetic Reliability

Synergistic Electron-Withdrawing Effects from 3,6-Difluoro and ortho-OCF₃ Substitution

The combination of two electron-withdrawing fluorine atoms at the 3- and 6-positions with an ortho-OCF₃ group creates a uniquely deactivated aromatic ring. Studies on related difluoroanilines demonstrate that multiple fluorine substitutions significantly increase the Hammett σ value, which directly correlates with enhanced stability toward oxidative metabolism and altered nucleophilicity of the amino group . While direct comparative data for this exact compound is limited, the additive effect of three strongly electron-withdrawing groups (OCF₃ + 2×F) is expected to produce a substantially more electrophilic aromatic system than mono-fluoro or non-fluorinated OCF₃-anilines.

Physical Organic Chemistry Electronic Effects Reactivity Prediction

Gram-Scale Synthetic Accessibility via Established Ortho-Trifluoromethoxylation Protocol

A published JoVE protocol demonstrates the gram-scale synthesis of ortho-trifluoromethoxylated aniline derivatives via a two-step sequence of O-trifluoromethylation followed by thermally induced intramolecular OCF₃ migration [1]. This method shows broad substrate scope and high functional group tolerance, making 3,6-difluoro-2-(trifluoromethoxy)aniline synthetically accessible for multi-gram quantities. In contrast, many difluoroaniline analogs lacking the ortho-OCF₃ directing group require more complex synthetic routes with lower yields or harsher conditions.

Process Chemistry Synthetic Methodology Scalability

Optimal Procurement Scenarios for 3,6-Difluoro-2-(trifluoromethoxy)aniline Based on Differentiated Evidence


Lead Optimization in Medicinal Chemistry Requiring Enhanced Metabolic Stability

When a drug discovery program has identified an aniline-based scaffold but faces rapid in vivo clearance, 3,6-difluoro-2-(trifluoromethoxy)aniline is the preferred building block. Its OCF₃ group has been shown in rat metabolism studies to resist O-detrifluoromethylation, a major clearance pathway for CF₃ analogs, and the additional 3,6-difluoro substitution further blocks potential metabolic soft spots on the aromatic ring [1]. This combination of fluorine atoms and OCF₃ provides a dual defense against CYP450-mediated oxidation, making it a strategic choice for improving pharmacokinetic profiles without altering core pharmacophore geometry.

Regioselective Functionalization via Directed Ortho-Metalation (DoM) Strategies

For synthetic chemists planning to introduce electrophiles at specific positions on the aniline ring, this compound offers superior regiocontrol due to the strong ortho-directing ability of the OCF₃ group combined with the blocking effects of 3,6-difluoro substitution. The OCF₃ group has been demonstrated to be more effective than both CF₃ and OCH₃ in promoting hydrogen/lithium permutation at the ortho position [1]. This enables predictable metalation at the remaining available position(s), streamlining the synthesis of complex ortho-substituted aniline derivatives that would otherwise require lengthy protection/deprotection sequences.

Agrochemical Intermediate Development for Fluorine-Enriched Active Ingredients

In crop protection research, where fluorine substitution is known to enhance insecticidal and fungicidal activity, 3,6-difluoro-2-(trifluoromethoxy)aniline provides a higher fluorine density (5 fluorine atoms per molecule) than commonly used fluoroaniline intermediates. This high fluorine content correlates with improved environmental stability and target site binding, as evidenced by the success of polyfluorinated aniline derivatives in commercial diamide insecticides [1]. Its 98% commercial purity also ensures consistent performance in multi-step agrochemical synthesis where impurity-related batch failures are costly.

Development of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The -OCF₃ group increases lipophilicity to a greater extent than -OCH₃ but with less metabolic liability than -CF₃, providing a 'Goldilocks' balance for crossing the blood-brain barrier. Riluzole, which contains a 4-OCF₃-aniline motif, exemplifies how OCF₃ facilitates CNS penetration while maintaining acceptable clearance [1]. For CNS-targeted programs, 3,6-difluoro-2-(trifluoromethoxy)aniline offers an optimized starting point: the ortho-OCF₃ enhances permeability, while the 3,6-difluoro substitution reduces nucleophilicity of the aniline nitrogen, potentially minimizing off-target covalent binding to hepatic proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Difluoro-2-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.